molecular formula C18H20N4OS B2963170 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448058-31-8

2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No. B2963170
CAS RN: 1448058-31-8
M. Wt: 340.45
InChI Key: ZSSBGYTZNBQWEK-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of similar compounds, such as those involving piperidine and thiazole moieties, has been reported in the literature. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involved the reaction of thiadiazole with piperidine, showcasing the compound's structural properties and interactions, such as hydrogen bonding and C—H⋯O interactions, which contribute to its stability and potential biological activities (Ismailova et al., 2014).

Antimicrobial and Antifungal Activities

Compounds with similar structures, including N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives , have been evaluated for their antimicrobial activities. Research shows that such compounds can exhibit significant efficacy against pathogenic bacteria and fungi. This suggests potential applications of 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antitumor Activity

The antitumor activities of structurally related compounds, such as those containing thiophene, pyrimidine, and thiadiazole derivatives, have been investigated. These studies indicate that compounds with similar structural frameworks can exhibit promising inhibitory effects against various cancer cell lines, highlighting the potential of 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide in cancer research (Albratty et al., 2017).

Heterocyclic Synthesis and Surfactant Properties

The synthesis of heterocyclic compounds involving thiadiazole and its derivatives, including applications in creating nonionic surfactants with antimicrobial activities, showcases the versatility of compounds with piperidine and thiadiazole moieties. This suggests potential applications in developing new materials with unique properties (Abdelmajeid et al., 2017).

Anti-inflammatory and Docking Studies

Compounds with thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activities, with some showing significant potency. This indicates that 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide could have potential applications in developing new anti-inflammatory drugs (Deb et al., 2013).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-17(11-13-12-20-16-4-2-1-3-15(13)16)21-14-5-8-22(9-6-14)18-19-7-10-24-18/h1-4,7,10,12,14,20H,5-6,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBGYTZNBQWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

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